molecular formula C8H5BrN2OS B2999563 1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one CAS No. 959239-58-8

1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one

Cat. No.: B2999563
CAS No.: 959239-58-8
M. Wt: 257.11
InChI Key: IMJCGKMXJJIWPE-UHFFFAOYSA-N
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Description

1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features a thiazole ring fused with a dihydropyridinone moiety. The presence of a bromine atom at the 4-position of the thiazole ring imparts unique chemical properties to this compound. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, such as signal transduction and gene expression, contributing to its biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one include:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(4-bromo-1,3-thiazol-2-yl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2OS/c9-6-5-13-8(10-6)11-4-2-1-3-7(11)12/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJCGKMXJJIWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)C2=NC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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